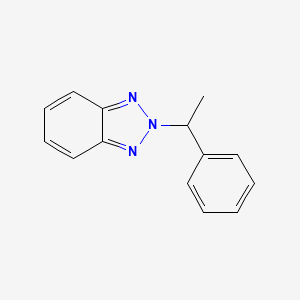

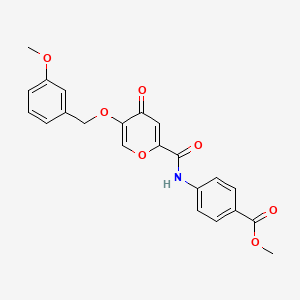

2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

Compounds with indole moieties, including those with 1,2,4-oxadiazole structures, have been synthesized and evaluated for their antimicrobial properties. For instance, Gomha and Riyadh (2011) synthesized novel compounds with indole moieties, demonstrating their potential in antifungal and antibacterial applications (Gomha & Riyadh, 2011). Similarly, Gadegoni and Manda (2013) created novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties, which were screened for antimicrobial activity (Gadegoni & Manda, 2013).

Anticancer Activity

Compounds with 1,2,4-oxadiazole structures, including those related to indole, have been synthesized and evaluated for their potential anticancer activities. Wang et al. (2012) synthesized a series of these compounds and found that certain modifications improved their antiproliferative activity, indicating their potential in cancer treatment (Wang et al., 2012). Kamath, Sunil, and Ajees (2016) conducted studies on indole–quinoline–oxadiazoles for their cytotoxic potential in cancer cell lines, demonstrating their significance in cancer drug development (Kamath, Sunil, & Ajees, 2016).

Enzyme Inhibition and Neurodegenerative Disorders

Indole-oxadiazole compounds have shown potential as inhibitors of enzymes like monoamine oxidase (MAO). Efimova et al. (2023) synthesized a compound that demonstrated significant inhibition of MAO-B, suggesting its potential use in treating neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).

Phospholipase A2α Inhibition

Indole-5-carboxylic acids with 3-methyl-1,2,4-oxadiazol-5-yl moieties have been identified as potent inhibitors of human cytosolic phospholipase A2α (cPLA2α). Bovens et al. (2010) highlighted the role of these compounds in inhibiting cPLA2α activity, which is crucial in inflammation and related diseases (Bovens et al., 2010).

Ultrasound-assisted Synthesis and Antibacterial Activities

Ultrasound-assisted synthesis of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties has been explored. Shi et al. (2015) demonstrated that this method increased yields and reduced reaction times, and some compounds showed excellent activity against bacteria like Staphylococcus aureus and Escherichia coli (Shi et al., 2015).

Protective Activity Against Oxidative Stress

Indole-oxadiazole compounds have been evaluated for their protective effects against oxidative stress. Iškauskienė et al. (2021) synthesized a series of these compounds and found that certain substitutions on the indole ring protected Friedreich's ataxia fibroblasts from glutathione depletion and increased the survival of Caenorhabditis elegans under oxidative stress (Iškauskienė et al., 2021).

Antioxidant and Antimicrobial Activities

Indole derivatives with 1,3,4-oxadiazole structures have shown promising antioxidant and antimicrobial activities. Saundane and Mathada (2015) synthesized Schiff bases containing indole moieties, which exhibited good antioxidant and antimicrobial activities (Saundane & Mathada, 2015).

Antioxidant and Acetylcholinesterase Inhibition Properties

Bingul et al. (2019) prepared indole-oxadiazole compounds with antioxidant properties and evaluated their acetylcholinesterase inhibition, highlighting their potential in therapeutic applications (Bingul et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Eigenschaften

IUPAC Name |

5-(1H-indol-2-yl)-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7-12-11(15-14-7)10-6-8-4-2-3-5-9(8)13-10/h2-6,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDTXYXAWWOYMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine](/img/structure/B2469525.png)

![2-(3,5-difluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2469528.png)

![2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2469530.png)

![1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2469533.png)

![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469534.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2469537.png)

![N-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2469541.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2469542.png)

![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469545.png)